Diphenyl aminooxyphosphonate

Catalog No.
S903861
CAS No.
88088-31-7
M.F
C12H12NO4P
M. Wt
265.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl aminooxyphosphonate

CAS Number

88088-31-7

Product Name

Diphenyl aminooxyphosphonate

IUPAC Name

amino diphenyl phosphate

Molecular Formula

C12H12NO4P

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2

InChI Key

UINZSQJVKLWNOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON

Synthesis of α-aminophosphonates

Antiphytoviral Activity

Diphenyl aminooxyphosphonate is an organophosphorus compound characterized by the presence of both an amino group and an oxyphosphonate moiety. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure typically features a phosphorus atom bonded to two phenyl groups and an aminooxy functional group, which contributes to its reactivity and interactions with biological targets.

, including:

  • Kabachnik-Fields Reaction: This reaction involves the condensation of primary or secondary amines with aldehydes and phosphonates, leading to the formation of α-aminophosphonates. Diphenyl aminooxyphosphonate can serve as a substrate in this reaction, yielding products that mimic amino acids and peptides .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing diphenyl aminooxyphosphonate to engage in substitution reactions with electrophiles, which is significant for synthesizing more complex molecules .
  • Mechanism-Based Inhibition: In biochemical contexts, diphenyl aminooxyphosphonate has been shown to act as an inhibitor for serine proteases by forming covalent bonds with active site residues, thus modulating enzymatic activity .

Diphenyl aminooxyphosphonate exhibits notable biological activities, particularly:

  • Anticancer Properties: Research indicates that compounds within the aminophosphonate class can inhibit cancer cell proliferation, making them candidates for further pharmacological development .
  • Enzyme Inhibition: As a mechanism-based inhibitor, diphenyl aminooxyphosphonate selectively modifies serine proteases, affecting their activity and potentially leading to therapeutic applications in diseases where these enzymes play a crucial role .

The synthesis of diphenyl aminooxyphosphonate can be achieved through several methods:

  • Kabachnik-Fields Reaction: This multicomponent reaction involves mixing an aldehyde, an amine (such as aniline), and a phosphite (like diethyl phosphite) under acidic conditions. The use of catalysts like diphenylphosphinic acid can enhance yields significantly .
  • Phosphorylation of Amino Alcohols: Another method includes the phosphorylation of amino alcohols with phosphorus-containing reagents, allowing for the introduction of the phosphonate group while maintaining the integrity of the amino function .
  • Direct Phosphorylation: Direct phosphorylation of phenolic compounds followed by amination can also yield diphenyl aminooxyphosphonate, although this method may require careful control of reaction conditions to prevent side reactions .

Diphenyl aminooxyphosphonate has several applications across various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate for treating cancer and other diseases involving protease dysregulation .
  • Chemical Biology: Its ability to selectively modify proteins makes it useful in biochemical studies to probe enzyme mechanisms and interactions within cellular pathways .
  • Agricultural Chemistry: Organophosphorus compounds like diphenyl aminooxyphosphonate are investigated for their potential use as agrochemicals due to their bioactivity against pests and pathogens .

Studies on diphenyl aminooxyphosphonate's interactions reveal its capability to form stable complexes with various biomolecules:

  • Proteins: Interaction studies demonstrate that it can covalently bind to serine residues in proteases, leading to irreversible inhibition. This property is leveraged for developing selective inhibitors in therapeutic contexts .
  • Nucleic Acids: Preliminary studies suggest potential interactions with nucleic acids, indicating possible roles in gene regulation or as delivery agents for nucleic acid-based therapies.

Diphenyl aminooxyphosphonate shares structural and functional similarities with several other organophosphorus compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Diethyl AminophosphonateContains ethyl groups instead of phenylOften used in agriculture; less potent than diphenyl variant
Phenyl Phosphonic AcidLacks the amino groupPrimarily used as a reagent; less biological activity
Diphenyl PhosphateSimilar phenolic structureCommonly used as a flame retardant; not biologically active
Diphenyl (α-aminoalkyl) PhosphonatesContains α-aminoalkyl groupsMechanism-based inhibitors against serine proteases

Diphenyl aminooxyphosphonate's unique combination of an amino group with a phosphonated structure sets it apart from these compounds, enhancing its reactivity and biological significance.

Aminooxyphosphonates represent a specialized subclass of organophosphorus compounds characterized by the presence of both aminooxy (–ONH₂) and phosphonate (–PO(OR)₂) functional groups. Their development emerged from broader investigations into phosphonate chemistry during the mid-20th century, driven by the need for stable analogs of biologically critical phosphate esters. Early work focused on synthesizing phosphorus-containing amino acid analogs, such as aminomethylphosphonic acid (AMPA), to study enzyme inhibition mechanisms. The discovery that phosphonates resist hydrolysis better than phosphates due to their robust C–P bonds catalyzed interest in their pharmacological and industrial applications. Aminooxyphosphonates, in particular, gained attention for their unique reactivity in oxime ligation and their role as transition-state analogs in protease inhibition.

Discovery and Development of Diphenyl Aminooxyphosphonate

Diphenyl aminooxyphosphonate (CAS 88088-31-7) was first synthesized in the late 20th century as part of efforts to develop protease inhibitors with enhanced stability. Its structure, featuring a central phosphorus atom bonded to two phenyl groups and an aminooxy moiety, was optimized to balance steric bulk and electronic effects. Early synthetic routes involved nucleophilic substitution reactions between diphenyl phosphorochloridate and hydroxylamine derivatives, though later methodologies incorporated catalytic asymmetric induction for stereoselective synthesis. The compound’s resistance to phosphatase-mediated degradation, a hallmark of phosphonate chemistry, made it a candidate for studying enzyme-substrate interactions.

Significance in Phosphorus Chemistry Research

Diphenyl aminooxyphosphonate has served as a model compound for exploring:

  • Non-hydrolyzable enzyme inhibitors: Its phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, enabling mechanistic studies of serine proteases.
  • Ligand design: The aminooxy group facilitates coordination with transition metals, supporting applications in catalysis and materials science.
  • Synthetic methodology: Reactions involving this compound have advanced protocols for C–P bond formation, such as the Kabachnik–Fields and Pudovik reactions.

Taxonomic Classification within Organophosphorus Compounds

Diphenyl aminooxyphosphonate belongs to the following hierarchical classification:

CategoryDescription
Organophosphorus compoundsCompounds containing direct or indirect phosphorus-carbon bonds.
Phosphonate estersDerivatives of phosphonic acid (H₃PO₃) with esterified hydroxyl groups.
AminooxyphosphonatesSubclass with an –ONH₂ group attached to the phosphorus center.

This taxonomy underscores its structural relationship to bioactive molecules like glyphosate, which share the phosphonate core but differ in substituents.

Relationship to Other Phosphonate Derivatives

Diphenyl aminooxyphosphonate exhibits distinct properties compared to related phosphonates:

CompoundKey Structural FeaturesApplications
GlyphosateGlycine-linked phosphonateHerbicide
ATMPAminotris(methylenephosphonic acid)Water treatment (antiscalant)
FosfomycinEpoxide-containing phosphonateAntibiotic
Diphenyl aminooxyphosphonateDiphenyl esters + aminooxy groupEnzyme inhibition, metal chelation

Unlike ATMP or glyphosate, its aromatic ester groups enhance lipophilicity, making it suitable for interfacial reactions and membrane permeability studies. The aminooxy moiety further differentiates it by enabling covalent conjugation with carbonyl-containing biomolecules.

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis of diphenyl aminooxyphosphonate typically proceeds via Kabachnik–Fields reactions or Pudovik additions, leveraging organocatalysts to achieve high enantioselectivity. A representative route involves:

  • Imine formation: Condensation of aniline with benzaldehyde.
  • Hydrophosphonylation: Reaction with diphenyl phosphite under acidic conditions.
  • Oxidation: Introduction of the aminooxy group via hydroxylamine derivatives.

Recent advancements employ asymmetric organocatalysis using quinine-derived ammonium salts to attain enantiomeric excesses >90%.

Spectroscopic Characterization

Key spectroscopic data for diphenyl aminooxyphosphonate (C₁₂H₁₂NO₄P):

TechniqueKey Signals
¹H NMRδ 7.2–7.5 (m, 10H, aromatic), δ 4.8 (s, 2H, NH₂), δ 3.9 (d, 2H, P–O–CH₂)
³¹P NMRδ 18.5 ppm (singlet, phosphorus center)
IRν 1250 cm⁻¹ (P=O), ν 3350 cm⁻¹ (N–H stretch)

Applications in Chemical Research

Enzyme Inhibition Studies

Diphenyl aminooxyphosphonate inhibits granzyme A and tryptase with second-order rate constants (kobs/[I]) up to 2220 M⁻¹s⁻¹, outperforming carbamate-based inhibitors. Its phosphonate group mimics the tetrahedral intermediate in protease catalysis, enabling precise mechanistic studies.

Metal Chelation

The aminooxy group forms stable complexes with Cu(II) and Fe(III), as demonstrated by UV-Vis titration experiments (log K = 8.2–9.5). These complexes exhibit catalytic activity in oxidation reactions, though they are less stable than EDTA-derived analogs.

XLogP3

2.4

Wikipedia

PUBCHEM_44828816

Dates

Last modified: 08-16-2023

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